Shifted Sigma Receptor Subtype Selectivity: N-Ethylacetamide vs. Phenylacetamide Comparator
2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-acetamide exhibits a fundamentally different sigma receptor binding profile compared to the well-characterized N-(1-benzylpiperidin-4-yl)phenylacetamide class. The target compound shows a sigma-1 Ki of 841 nM and sigma-2 Ki of 90 nM (sigma-1/sigma-2 ratio ~9.3) [1], whereas the reference phenylacetamide comparator displays sigma-1 Ki of 3.90 nM and sigma-2 Ki of 240 nM (sigma-1/sigma-2 ratio ~0.016) [2]. This represents a complete reversal in subtype preference: the N-ethylacetamide derivative favors sigma-2 engagement, while the phenylacetamide is strongly sigma-1 selective.
| Evidence Dimension | Sigma-1 vs. Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | σ1 Ki = 841 nM; σ2 Ki = 90 nM; σ1/σ2 selectivity ratio ≈ 9.3 |
| Comparator Or Baseline | N-(1-benzylpiperidin-4-yl)phenylacetamide: σ1 Ki = 3.90 nM; σ2 Ki = 240 nM; σ1/σ2 selectivity ratio ≈ 0.016 |
| Quantified Difference | ~580-fold difference in sigma-1/sigma-2 selectivity ratio; comparator is ~215-fold more potent at σ1, target compound is ~2.7-fold more potent at σ2 |
| Conditions | Radioligand binding assays: target compound data from guinea pig brain membrane (σ1) and rat PC12 cells (σ2) [1]; comparator data from guinea pig brain membrane (σ1, σ2) with [3H]-(+)-pentazocine radioligand [2] |
Why This Matters
For researchers studying sigma-2/TMEM97-mediated cancer biology or neuroprotection, the target compound's preferential sigma-2 engagement (Ki 90 nM) provides a distinct pharmacological tool that cannot be substituted with sigma-1-selective phenylacetamides, which would miss the sigma-2 target entirely at comparable concentrations.
- [1] BindingDB Entry BDBM50604967 (CHEMBL1698776). Affinity Data: Ki = 841 nM (sigma 1, guinea pig brain membrane); Ki = 90 nM (sigma 2, rat PC12 cells). View Source
- [2] Huang Y, Hammond PS, Wu L, Mach RH. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. J Med Chem. 1998;41(13):2361-2370. doi:10.1021/jm980032l View Source
